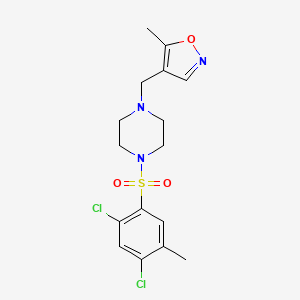
4-((4-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound has been involved in the synthesis of novel derivatives aimed at exploring biological activities. For instance, Sharma et al. (2014) synthesized a series of derivatives starting with carbazole to investigate their antibacterial, antifungal, and anticancer activities, demonstrating the compound's potential in developing new therapeutic agents (Sharma, Kumar, & Pathak, 2014). Similarly, Turov (2020) evaluated anticancer activity of polyfunctional substituted 1,3-thiazoles, including derivatives with a piperazine substituent, highlighting their efficacy in cancer treatment (Turov, 2020).
Biological Evaluation
Compounds related to "4-((4-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole" have shown promise in various biological applications:
- Antibacterial and Antifungal Activities: Research by Qi (2014) on thiadiazol-sulfonyl piperazine derivatives revealed notable antibacterial properties (Qi, 2014).
- Anticancer Activities: Solomon et al. (2019) designed sulfonyl analogs derived from 4-aminoquinoline, showing potent anticancer activities across different cancer cell lines, underscoring the compound's potential in cancer research (Solomon, Pundir, & Lee, 2019).
Eigenschaften
IUPAC Name |
4-[[4-(2,4-dichloro-5-methylphenyl)sulfonylpiperazin-1-yl]methyl]-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O3S/c1-11-7-16(15(18)8-14(11)17)25(22,23)21-5-3-20(4-6-21)10-13-9-19-24-12(13)2/h7-9H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKZTVGAEOUSGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)CC3=C(ON=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



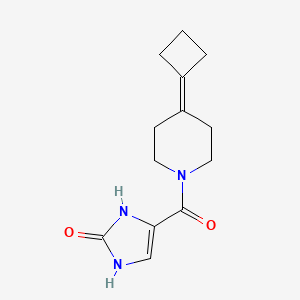
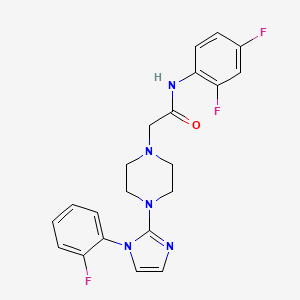

![2-[2-(4-Methylphenoxy)phenyl]acetic acid](/img/structure/B2718469.png)
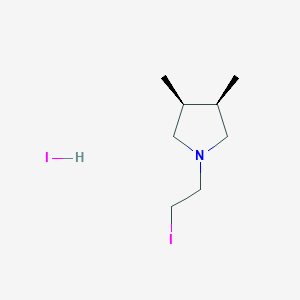
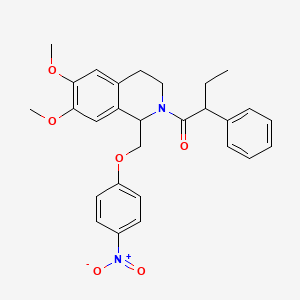
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/no-structure.png)


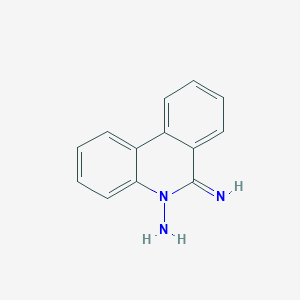

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2718485.png)